N-Acetyl-beta-D-glucosamine tetraacetate

Carbohydrate Chemistry Glycosylation Oligosaccharide Synthesis

Unprotected N-acetylglucosamine exhibits poor organic solubility and negligible glycosyl donor reactivity, complicating synthetic carbohydrate workflows. This peracetylated derivative (CAS 7772-79-4) eliminates these limitations: • Enables direct β-selective glycosylation via Fe(OTf)₃-catalyzed microwave irradiation, reducing synthetic steps vs. phthalimido or azido protection strategies. • Validated promoter of hyaluronic acid synthesis in human synoviocytes and chondrocytes-a characterized positive control for GAG biosynthesis and osteoarthritis research. • Supplied at ≥98% purity with certificate of analysis, ensuring precise stoichiometry for enzymatic glycosylation and glycobiology assays.

Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
CAS No. 7772-79-4
Cat. No. B013582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-beta-D-glucosamine tetraacetate
CAS7772-79-4
Synonyms2-(Acetylamino)-2-deoxy-β-D-Glucopyranose 1,3,4,6-Tetraacetate;  1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine;  N-Acetyl-β-D-glucosamine Tetraacetate;  NSC 224432; 
Molecular FormulaC16H23NO10
Molecular Weight389.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
InChIKeyOVPIZHVSWNOZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4): Chemical Identity and Core Technical Characteristics for Procurement Decision-Making


N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4), also designated as β-D-glucosamine pentaacetate, is a fully peracetylated derivative of the ubiquitous amino sugar N-acetyl-D-glucosamine (GlcNAc) [1]. This compound (C₁₆H₂₃NO₁₀, MW 389.357) features acetate protection at the anomeric hydroxyl and all three secondary hydroxyl positions (O-1, O-3, O-4, O-6) while retaining the native N-acetyl group at C-2 . The peracetylated architecture confers solubility in common organic solvents and serves as a cornerstone glycosyl donor in carbohydrate chemistry, distinguishing it fundamentally from unprotected GlcNAc .

Why Generic Substitution of N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4) Is Not Advisable Without Comparative Performance Data


In-class compounds cannot be simply interchanged because unprotected N-acetylglucosamine is poorly soluble in organic media and exhibits negligible glycosyl donor reactivity without pre-activation, while the tetraacetate derivative enables direct catalytic glycosylation via oxazoline intermediate formation [1]. Attempts to substitute with partially protected analogs (e.g., 3,4,6-tri-O-acetyl derivatives with free anomeric hydroxyl) or with alternative N-protecting group strategies (phthalimido, azido) introduce divergent reactivity profiles, regioselectivity outcomes, and synthetic step-count penalties that directly impact yield, purity, and downstream workflow compatibility [2]. The fully peracetylated architecture of this compound represents a deliberate and quantifiable optimization for specific synthetic and biological applications, not an arbitrary protection scheme.

N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4): Quantitative Differentiation Evidence for Scientific Selection


Comparative Glycosyl Donor Reactivity: Tetraacetate vs. Peracetylated α-Chloride vs. Thioglycoside Donors

β-GlcNAc tetraacetate (target compound) demonstrates utility as a direct glycosyl donor with rare earth metal triflate catalysts, enabling β-selective glycoside synthesis [1]. In contrast, peracetylated glucosamine α-chloride as a glycosyl donor under ZnCl₂ promotion yields only 12% phenylglycoside, and under SnCl₄ yields 5% [2]. Thioglycoside donors of GlcNAc, while more reactive, require additional synthetic steps for donor preparation and NIS/triflate activation, adding complexity relative to the directly usable tetraacetate [3].

Carbohydrate Chemistry Glycosylation Oligosaccharide Synthesis

Hyaluronic Acid Synthesis Promotion: Peracetylated Derivative vs. Unprotected GlcNAc

β-D-Glucosamine pentaacetate (target compound) promotes hyaluronic acid production in human synovial fibroblasts and chondrocytes as documented in peer-reviewed literature . This biological activity contrasts with unprotected N-acetylglucosamine, which has not been extensively studied for HA synthesis promotion in comparable cell-based assays and is primarily investigated in the context of joint health supplementation rather than direct HA production [1].

Glycobiology Cell Culture Glycosaminoglycan Production

Solubility Profile: Organic Solvent Compatibility of Tetraacetate vs. Unprotected GlcNAc

N-Acetyl-beta-D-glucosamine tetraacetate is soluble in organic solvents including DMSO (20 mg/mL), DMF (30 mg/mL), and chloroform [1]. Unprotected N-acetylglucosamine, by contrast, is highly polar and water-soluble, with negligible solubility in most organic reaction media, severely limiting its utility in non-aqueous glycosylation and protecting group manipulations [2].

Organic Synthesis Protecting Group Strategy Reaction Solvent Selection

Purity Specifications: Commercial Grade Ranges and Procurement Considerations

Commercial sources of N-Acetyl-beta-D-glucosamine tetraacetate offer defined purity grades: ≥95% (Cayman Chemical, Fluorochem, VWR) [1], 96% (Thermo Fisher/Alfa Aesar) [2], 97% (ChemeMenu) , and 98% (Aladdin Scientific) . This tiered purity landscape enables fit-for-purpose procurement based on application sensitivity. In contrast, unprotected GlcNAc is primarily supplied as a dietary supplement ingredient with variable purity standards and less rigorous analytical certification.

Quality Control Analytical Chemistry Reagent Procurement

Synthetic Utility as Glycosyl Donor Precursor: Direct Use vs. Multi-Step Alternative Protection Strategies

Direct glycosylation with GlcNAc donors is inherently challenging due to intermediate 1,2-oxazoline formation, typically resulting in poor yields unless bypassed via extra synthetic steps using non-native N-protecting groups (phthalimido, azido) [1]. β-GlcNAc tetraacetate circumvents additional protection/deprotection steps by serving as a direct donor with catalytic iron(III) triflate, enabling highly β-selective glycoside formation under microwave irradiation [2]. Alternative approaches using 2-azido-2-deoxy or N-phthalimido derivatives require additional synthetic manipulation (2-3 extra steps) before glycosylation can proceed [3].

Synthetic Methodology Protecting Group Chemistry Oligosaccharide Assembly

N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4): Validated Application Scenarios for Research and Industrial Procurement


Direct β-Selective Glycosylation for Oligosaccharide and Glycoconjugate Synthesis

As a peracetylated glycosyl donor, this compound enables direct β-selective glycoside formation when combined with catalytic iron(III) triflate under microwave irradiation, circumventing the low yields associated with unprotected GlcNAc donors and the additional synthetic steps required for phthalimido or azido protection strategies [1]. Researchers synthesizing GlcNAc-containing oligosaccharides or glycoconjugates benefit from reduced synthetic step count and documented glycosylation methodology .

Hyaluronic Acid Production Studies in Synovial Fibroblast and Chondrocyte Models

This compound serves as a validated promoter of hyaluronic acid synthesis in human synovial fibroblasts and chondrocytes, providing a characterized positive control for glycosaminoglycan biosynthesis studies [1]. Investigators examining HA regulation, osteoarthritis mechanisms, or screening HA-modulating agents can employ this tetraacetate derivative with established activity documentation, whereas unprotected GlcNAc lacks comparable characterization in these cell-based assays .

Protecting Group Strategy for Multi-Step Carbohydrate Synthesis Requiring Anhydrous Organic Conditions

The peracetylated architecture confers solubility in organic solvents (DMSO, DMF, chloroform) that is essential for anhydrous glycosylation and protecting group manipulations [1]. For synthetic sequences requiring sequential protection/deprotection in non-aqueous media, the tetraacetate provides a directly usable building block, whereas unprotected GlcNAc is incompatible with these reaction conditions due to its high polarity and water solubility .

Quality-Controlled Reagent for Enzymatic Glycosylation and Glycobiology Assays

With commercial availability at defined purity grades (≥95% to 98%) and certificates of analysis, this compound meets the traceability requirements for enzymatic glycosylation studies, glycosidase substrate preparation, and glycobiology assays where precise stoichiometry and reproducible results are essential [1]. The tiered purity options enable fit-for-purpose procurement aligned with assay sensitivity requirements .

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